molecular formula C6H12ClN3O2 B6224582 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 2770359-73-2

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No. B6224582
CAS RN: 2770359-73-2
M. Wt: 193.6
InChI Key:
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Description

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride (5-MEI) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. 5-MEI has been studied extensively for its biochemical and physiological effects, and is widely used in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has been used in numerous scientific research studies, primarily in the fields of biochemistry, pharmacology, and toxicology. It has been used as a tool to study the effects of drugs and other compounds on different biochemical pathways and physiological systems, as well as to identify potential drug targets. In addition, 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has been used to investigate the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the mechanisms of drug-induced toxicity and to identify potential therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride is not fully understood. It is believed to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs and other compounds. In addition, 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has been shown to interact with DNA, RNA, and other nucleic acids, as well as with cell membranes. It has also been shown to interact with certain receptors, such as the serotonin and dopamine receptors, which may explain its effects on biochemical pathways and physiological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins, as well as to interact with certain receptors. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as to affect the structure and function of proteins, enzymes, and other biological molecules. In addition, 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has been shown to affect the function of certain cell membranes, as well as to interact with DNA, RNA, and other nucleic acids.

Advantages and Limitations for Lab Experiments

The use of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to use, and has a wide range of applications in scientific research. In addition, 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has been shown to be highly effective in modulating the activity of enzymes and proteins, as well as in interacting with certain receptors. However, it is important to note that 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride is a relatively new compound, and its effects on biochemical pathways and physiological systems are not yet fully understood.

Future Directions

There are many potential future directions for the use of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride in scientific research and laboratory experiments. For example, further research into its effects on biochemical pathways and physiological systems could lead to the development of new therapeutic agents. In addition, further studies into its interaction with proteins, enzymes, and other biological molecules could lead to the discovery of new drug targets. Finally, further research into its interaction with DNA, RNA, and other nucleic acids could lead to the development of novel methods for gene regulation.

Synthesis Methods

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride is typically synthesized through a reaction between 2-aminoethyl-5-methylimidazole and 2,4-dichloro-5-methylimidazole hydrochloride in an aqueous solution. This reaction is carried out in a three-step process, which involves the addition of an aqueous solution of 2-aminoethyl-5-methylimidazole to a solution of 2,4-dichloro-5-methylimidazole hydrochloride, followed by the addition of a base such as sodium hydroxide. The reaction is then heated to a temperature of approximately 150°C, and the resulting product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride involves the reaction of 2-methylimidazolidine-2,4-dione with ethylenediamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-methylimidazolidine-2,4-dione", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-methylimidazolidine-2,4-dione in water, add hydrochloric acid and stir.", "Slowly add ethylenediamine to the solution while stirring.", "Heat the reaction mixture at 80-90°C for 2-3 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with water and dry it under vacuum.", "Recrystallize the product from water to obtain 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride." ] }

CAS RN

2770359-73-2

Product Name

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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